2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid
Description
Chemical Structure and Properties: 2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid (CAS: 794584-42-2) is an organic compound with the molecular formula C₁₄H₁₁Cl₂NO₄S and a molecular weight of 360.22 g/mol . Its IUPAC name is 2-[4-[(2,6-dichlorophenyl)sulfonylamino]phenyl]acetic acid, featuring a 2,6-dichlorobenzenesulfonamido group attached to a phenyl ring, which is further linked to an acetic acid moiety. The compound is supplied as a high-purity (>99%) material for life science research and pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
2-[4-[(2,6-dichlorophenyl)sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-2-1-3-12(16)14(11)22(20,21)17-10-6-4-9(5-7-10)8-13(18)19/h1-7,17H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNFYNUGMICCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794584-42-2 | |
| Record name | 2-[4-(2,6-dichlorobenzenesulfonamido)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid typically involves the reaction of 2,6-dichlorobenzenesulfonamide with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic benefits in treating various medical conditions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Physical Properties :
- Density : 1.295 g/cm³
- Boiling Point : 569.5°C (predicted)
- Flash Point : 298.2°C
- Vapor Pressure : 8.3 × 10⁻¹⁴ mmHg at 25°C
Applications :
Primarily used as a biochemical tool, this compound serves as a building block in medicinal chemistry for developing sulfonamide-based therapeutics. Its structural features, such as the electron-withdrawing 2,6-dichloro substitution, enhance stability and binding affinity in enzyme inhibition studies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Diclofenac (2,6-dichloro substitution with an amine linkage) demonstrates how minor structural changes (sulfonamide vs. amine) drastically alter pharmacological activity .
Functional Group Impact: The acetic acid group in the target compound and its analogues facilitates hydrogen bonding, influencing solubility and target interactions. Branched carboxylic acids (e.g., 4-methylpentanoic acid derivative) increase hydrophobicity, which may improve membrane permeability .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Pharmacological Notes :
- Diclofenac : Approved for anti-inflammatory use due to cyclooxygenase (COX) inhibition. Its amine linkage allows for strong hydrogen bonding with COX-2 active sites .
- Target Compound: Limited toxicological data (typical for research chemicals), but its sulfonamide group may confer antibacterial or carbonic anhydrase inhibitory properties if structurally optimized .
Biological Activity
2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid (often referred to as DCBPSA) is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential anti-inflammatory and analgesic properties. This compound is structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs), particularly diclofenac, which is known for its efficacy in treating pain and inflammation.
- Chemical Formula : C₁₄H₁₁Cl₂NO₄S
- Molecular Weight : 360.22 g/mol
- IUPAC Name : 2-[4-[(2,6-dichlorophenyl)sulfonylamino]phenyl]acetic acid
- CAS Number : 794584-42-2
The biological activity of DCBPSA is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. By inhibiting COX-1 and COX-2, DCBPSA may reduce inflammation and alleviate pain.
Anti-inflammatory Activity
Research indicates that DCBPSA exhibits significant anti-inflammatory effects. In various animal models, the compound has demonstrated efficacy in reducing edema and hyperalgesia:
- Study 1 : In a carrageenan-induced paw edema model in rats, DCBPSA significantly reduced paw swelling compared to control groups, suggesting potent anti-inflammatory properties.
- Study 2 : The compound was tested in the cotton pellet granuloma model, where it showed a marked decrease in granuloma weight, indicating its potential to inhibit chronic inflammation.
Analgesic Activity
DCBPSA also displays analgesic properties:
- Study 3 : In the phenylquinone-induced writhing test in mice, DCBPSA significantly reduced the number of writhes compared to untreated controls, indicating effective analgesic action.
Case Studies
| Study | Model | Result |
|---|---|---|
| Study 1 | Carrageenan-induced edema | Significant reduction in paw swelling |
| Study 2 | Cotton pellet granuloma | Decreased granuloma weight |
| Study 3 | Phenylquinone writhing test | Reduced number of writhes |
Toxicity and Safety
While DCBPSA shows promise as an anti-inflammatory agent, safety assessments are critical:
- Toxicity Studies : Preliminary studies indicate that high doses may lead to gastrointestinal irritation and renal toxicity, similar to other NSAIDs. It is essential to conduct further toxicological evaluations to establish a safe therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
